3-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol
Overview
Description
3-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol is a complex organic compound that features an imidazole ring substituted with bromophenyl groups and a phenol group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 3-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Chemical Reactions Analysis
3-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol can be compared with other imidazole derivatives such as:
1,3-bis(4-bromophenyl)imidazole: Similar in structure but lacks the phenol group, which may affect its solubility and reactivity.
4,5-diphenylimidazole: Lacks the bromine atoms, which can influence its biological activity and chemical stability.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(26)12-15/h1-12,26H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRQEPDNKNKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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